molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

2-chloro-9H-purine

Cat. No. B160361
CAS RN: 1681-15-8
M. Wt: 154.56 g/mol
InChI Key: JBMBVWROWJGFMG-UHFFFAOYSA-N
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Description

2-Chloro-9H-purine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including 2-chloro-9H-purine, are key components of nucleic acids and play a significant role in the structure of DNA and RNA. The presence of a chlorine atom at the 2-position of the purine ring can influence the biological activity and chemical properties of the molecule .

Synthesis Analysis

The synthesis of 2-chloro-9H-purine derivatives can be achieved through various methods. One approach involves N-alkylation or N-arylation of the purine followed by Stille coupling to introduce substituents at specific positions on the purine ring . Another method includes a regiospecific lithiation/quenching sequence starting from hypoxanthine, which allows for the introduction of halogen atoms at desired positions . Additionally, the Sonogashira cross-coupling reaction has been utilized to create 2,8-dialkynylated purines, indicating the versatility of 2-chloro-9H-purine as a precursor for further functionalization .

Molecular Structure Analysis

The molecular structure of 2-chloro-9H-purine derivatives has been studied using various spectroscopic techniques and quantum chemical methods. For instance, the molecular geometry of 2-amino-6-chloropurine, a related compound, has been analyzed using vibrational spectroscopy and density functional theory calculations, providing insights into the tautomeric forms and electronic properties of the molecule .

Chemical Reactions Analysis

2-Chloro-9H-purine exhibits reactivity towards different nucleophiles, leading to a variety of substitution reactions. The chlorine atom at the 2-position can be replaced by various groups, such as methoxy, ethoxy, phenoxy, and amino groups, through reactions with corresponding nucleophiles . The reactivity of 2-chloro-9H-purine with nucleophiles is a key feature that enables the synthesis of a wide range of purine derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-9H-purine derivatives are influenced by the substituents attached to the purine ring. For example, the introduction of electron-donating groups can enhance the antimycobacterial activity of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the hyperpolarizability, are important factors that can be tuned by modifying the purine structure . These properties are crucial for understanding the interaction of purine derivatives with biological targets and their potential as therapeutic agents.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

2-chloro-9H-purine is used in the synthesis of 2,6,9-trisubstituted purine derivatives, which have potential roles as apoptosis-inducing agents in cancer cell lines .

Methods of Application

The compounds were obtained by a three-step synthetic procedure using microwave irradiation. The procedure used 2,6-dichloropurine as a substrate .

Results or Outcomes

Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .

Application in Synthesis of Adamantane-Substituted Purine Nucleosides

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-chloro-9H-purine is used in the synthesis of adamantane-substituted purine nucleosides. These nucleosides show a wide range of biological effects .

Methods of Application

The synthesis of a novel series of adamantane-substituted purine nucleosides involved two starting purine derivatives, namely 6-chloro-9H-purine and 2,6-dichloro-9H-purine .

Results or Outcomes

Six adamantane-based purine nucleosides showed antiproliferative activity in the micromolar range .

Application in Nucleophilic Substitution Reactions

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-chloro-9H-purine is used in nucleophilic substitution reactions. It reacts with various nucleophiles to form 2-substituted 9H-purines .

Methods of Application

The reactions of 2-chloro-9-phenyl-9H-purine with sodium methoxide, ethoxide, and phenoxide as O-nucleophiles, with butylamine and piperidine as N-nucleophiles, and with sodium methylsulfide as an S-nucleophile, afforded the corresponding 2-substituted 9-phenyl-9H-purines .

Results or Outcomes

The substitution reactions of 2-chloro-9-phenyl-9H-purine proceeded to give the corresponding 2-substituted 9H-purines in good yields .

Application in Synthesis of Antitumor Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-chloro-9H-purine is used in the synthesis of 2,6,9-trisubstituted purine derivatives, which have potential roles as antitumor agents .

Methods of Application

The compounds were obtained by a three-step synthetic procedure using microwave irradiation .

Results or Outcomes

Twelve compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis .

Application in Nucleophilic Substitution Reactions with C-Nucleophiles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-chloro-9H-purine is used in nucleophilic substitution reactions with C-nucleophiles .

Methods of Application

2-chloro-9-phenyl-9H-purine reacted with ethyl cyanoacetate and phenylacetonitrile as C-nucleophiles in the presence of sodium hydroxide in dimethyl sulfoxide to give ethyl H-cyano-9-phenyl-9H-purine-2-acetate and α,9-diphenyl-9H-purine-2-acetonitrile .

Results or Outcomes

The substitution reactions of 2-chloro-9-phenyl-9H-purine with C-nucleophiles proceeded to give the corresponding 2-substituted 9H-purines in good yields .

Application in Synthesis of 2-Substituted 9H-Purines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-chloro-9H-purine is used in the synthesis of 2-substituted 9H-purines .

Methods of Application

2-chloro-9-phenyl-9H-purine reacted with various nucleophiles, including O-nucleophiles, N-nucleophiles, and an S-nucleophile, to afford the corresponding 2-substituted 9-phenyl-9H-purines .

Results or Outcomes

The substitution reactions of 2-chloro-9-phenyl-9H-purine with various nucleophiles proceeded to give the corresponding 2-substituted 9H-purines in good yields .

Safety And Hazards

The safety data sheets for 2-chloro-9H-purine recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Future research directions could involve the synthesis of 2-chloro-9H-purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines . Another direction could be the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at C6 .

properties

IUPAC Name

2-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBVWROWJGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333967
Record name 2-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-9H-purine

CAS RN

1681-15-8
Record name 2-Chloropurine
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Record name 2-chloro-9H-purine
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Record name 2-chloro-7H-purine
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Synthesis routes and methods I

Procedure details

In preferred embodiments of the present invention, CldAdo is synthesized by employing acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO2)-mediated diazotization/chloro-dediazoniation of 6-O-(2,4,6-triisopropylbenzenesulfonyl) (TiPBS) or 6-chloro derivatives that are readily obtained from dGuo. Non-aqueous diazotization/chloro-dediazoniation (acetyl chloride/benzyltriethylammonium nitrite) of 2, 2′b, or 5 gave the 2-chloropurine derivatives 3, 3′b, or 6, respectively. This new procedure for non-aqueous diazotization/chloro-dediazoniation27 (AcCl/BTEA-NO2/CH2Cl2/−5 to 0° C.) worked well for replacement of the 2-amino group of 2, 2′b, and 5 with chlorine to give 3a (89%), 3b (90%), 3′b (87%), 6a (95%), and 6b (91%).
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benzyltriethylammonium nitrite
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BTEA-NO2
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6-chloro
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine derivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
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160 mL
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reactant
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1.09 g
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reactant
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heptyloxy-3-(phenylmethoxy)propane
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0 (± 1) mol
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reactant
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1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
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19 g
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4 g
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160 mL
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210 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine drivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
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reactant
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4 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
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160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-9H-purine
Reactant of Route 2
Reactant of Route 2
2-chloro-9H-purine
Reactant of Route 3
Reactant of Route 3
2-chloro-9H-purine
Reactant of Route 4
2-chloro-9H-purine
Reactant of Route 5
2-chloro-9H-purine
Reactant of Route 6
2-chloro-9H-purine

Citations

For This Compound
19
Citations
KENI TANJI, H KUBOTA, Y YAMAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The reactions of 2-chloro-9-phenyl-9H-purine(1) with sodium methoxide, ethoxide, and phenoxide as O-nucleophiles, with butylamine and piperidine as N-nucleophiles, and with …
Number of citations: 5 www.jstage.jst.go.jp
EJ Reist, L Goodman - Biochemistry, 1964 - ACS Publications
… Reactionof compound VII with sodium acetate in aqueous 7V,7V-dimethylformamideafforded 6-amino-9-/3-D-arabinofuranosyl-2-chloro-9H-purine (VIII) in 57% yield from compound V. …
Number of citations: 105 pubs.acs.org
S Picaud, M Strocchia, S Terracciano… - Journal of Medicinal …, 2015 - ACS Publications
The 2-amine-9H-purine scaffold was identified as a weak bromodomain template and was developed via iterative structure based design into a potent nanomolar ligand for the …
Number of citations: 76 pubs.acs.org
丹治健一, 久保田春美, 山本由美… - Chemical & pharmaceutical …, 1987 - cir.nii.ac.jp
The reactions of 2-chloro-9-phenyl-9H-purine (1) with sodium methoxide, ethoxide, and phenoxide as O-nucleophiles, with butylamine and piperidine as N-nucleophiles, and with …
Number of citations: 0 cir.nii.ac.jp
T NAITO, S NAKAGAwA, T OKITA… - Chemical and …, 1982 - jstage.jst.go.jp
… bromide in the presence of sodium hydride in dimethyl formamide (DMF) afforded 9-benzyl-2,6-dichloro-9H-purine (4) in 21% yield along with 9-benzyl6-benzyloxy-2-chloro-9H-purine (…
Number of citations: 17 www.jstage.jst.go.jp
V Verones, N Flouquet, A Farce, P Carato… - European journal of …, 2010 - Elsevier
… A solution of 6-amino-9H-purine (5 g, 37 mmol) 5a or 6-amino-2-chloro-9H-purine 5b (6.25 g, 37 mmol) in DMF (100 mL) is added dropwise to a suspension of sodium hydride (1.6 g, 40 …
Number of citations: 8 www.sciencedirect.com
KĒ Kriķis, I Novosjolova, A Mishnev… - Beilstein Journal of …, 2021 - beilstein-journals.org
… General procedure for the S N Ar–Arbuzov reaction: synthesis of 9-alkyl-2-chloro-9H-purine … General procedure for the S N Ar–Arbuzov reaction: synthesis of 9-alkyl-2-chloro-9H-purine …
Number of citations: 8 www.beilstein-journals.org
F Seela, Y Chen, U Bindig… - Helvetica chimica …, 1994 - Wiley Online Library
… The 2-(methylthio)-9H-purine (loa) [I21 and 2-chloro-9H-purine (lob) [ 131 were employed in nucleobase-anion glycosylation (Scheme 2). For this purpose, 10a was obtained …
Number of citations: 35 onlinelibrary.wiley.com
Q Tao, Y Chen, X Liang, Y Hu, J Li, F Fang… - European Journal of …, 2020 - Elsevier
… Compounds with 4-aminopyrimidine-5-carbonitrile, 2-amino-6-methylpyrimidine-5-carbonitrile, 2-fluoro-9H-purine or 2-chloro-9H-purine as HBs were prepared via similar procedure to …
Number of citations: 8 www.sciencedirect.com
C Kamper, K Korpis, E Specker, L Anger… - Molecular …, 2012 - Springer
A sub-library of 88 information-rich lead-like purine derivatives were prepared and deposited in an open access academic screening facility. The rationale for the synthesis of these rigid …
Number of citations: 6 link.springer.com

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